L-Iso-Aspartate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6NO4- |
|---|---|
Molecular Weight |
132.09 g/mol |
IUPAC Name |
(2R)-2-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/p-1/t2-/m1/s1 |
InChI Key |
CKLJMWTZIZZHCS-UWTATZPHSA-M |
Isomeric SMILES |
C([C@H](C(=O)[O-])N)C(=O)O |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)O |
Origin of Product |
United States |
Mechanistic Pathways of L Iso Aspartate Formation
Spontaneous Non-Enzymatic Deamidation and Isomerization
The primary routes to L-iso-aspartate formation involve the deamidation of L-asparagine and the isomerization of L-aspartate. Both pathways are influenced by local sequence and protein structure.
L-asparaginyl residues are particularly susceptible to spontaneous deamidation, a reaction that converts the neutral amide side chain into a negatively charged carboxylate. acs.orgnih.gov This process is significantly faster than the deamidation of glutamine and is considered a key pathway for spontaneous protein degradation. researchgate.netresearchgate.net The reaction is initiated by a nucleophilic attack from the backbone amide nitrogen of the C-terminally adjacent amino acid residue on the side-chain carbonyl carbon of the asparagine. nih.govresearchgate.netnih.gov This intramolecular attack leads to the formation of a five-membered succinimide (B58015) intermediate, with the concurrent release of an ammonia molecule. nih.gov This deamidation process is irreversible. nih.gov The rate of this reaction is highly dependent on the identity of the C-terminal neighboring residue, with smaller, more flexible residues like glycine promoting faster rates of succinimide formation. mdpi.comresearchgate.net
L-aspartyl residues can also lead to the formation of this compound through a process of isomerization. researchgate.net Similar to the reaction with asparagine, this pathway involves the formation of a succinimide intermediate. nih.gov The process is initiated by a nucleophilic attack of the backbone nitrogen of the following peptide bond on the side-chain γ-carbonyl group of the aspartic acid residue. nih.govwikipedia.org This intramolecular cyclization results in the dehydration of the aspartic acid to form the succinimide ring. nih.gov Although this reaction is significantly slower than the deamidation of asparagine, it contributes to the accumulation of isoaspartyl residues over time, particularly in long-lived proteins. researchgate.netnih.gov
Role of the Succinimide Intermediate
The succinimide, or aminosuccinyl (Asu), residue is the central and pivotal intermediate in the formation of this compound and its various isomers. nih.govscirp.org Its formation is the rate-limiting step in both the deamidation of asparagine and the isomerization of aspartate. researchgate.net
The formation of the succinimide intermediate is an intramolecular cyclization reaction. scirp.org The backbone amide nitrogen of the residue at the n+1 position attacks the side-chain carbonyl carbon of the asparagine or aspartate residue at the n position. researchgate.netwikipedia.org This results in a five-membered ring structure. nih.govnih.gov The stability and rate of formation of this intermediate are influenced by factors such as the local peptide sequence and the flexibility of the polypeptide chain. nih.govacs.org For instance, sequences with a glycine or serine at the n+1 position exhibit significantly higher rates of succinimide formation due to reduced steric hindrance. researchgate.netresearchgate.net
| Peptide Sequence (Val-Tyr-Pro-X-Y-Ala) | Rate of Succinimide Formation (relative to Asp-Ala) | Reference |
|---|---|---|
| Asn-Gly | ~232-fold faster | researchgate.net |
| Asn-Ser | ~4.5-fold faster | researchgate.net |
| Asp-Gly | ~17.6-fold faster | researchgate.net |
Once formed, the succinimide intermediate is unstable and undergoes rapid hydrolysis. nih.gov The five-membered ring has two carbonyl groups that are susceptible to nucleophilic attack by water. researchgate.net Attack at the α-carbonyl group regenerates the original L-aspartyl linkage, while attack at the β-carbonyl group results in the formation of an L-iso-aspartyl linkage, which introduces an additional methylene (B1212753) group into the peptide backbone. nih.govfrontiersin.org The hydrolysis typically yields a mixture of L-aspartate and this compound, with this compound being the major product, generally in a ratio of approximately 1:3. nih.govnih.govresearchgate.net However, protein structure can influence this ratio, in some cases favoring the formation of the aspartate residue. nih.gov
| Hydrolysis Product | Typical Yield | Reference |
|---|---|---|
| This compound | 60-85% | nih.govresearchgate.net |
| L-Aspartate | 15-40% | researchgate.netresearchgate.net |
The succinimide intermediate is prone to racemization at the α-carbon. nih.govacs.org This is due to the increased acidity of the α-proton of the succinimide ring, which can be abstracted to form a planar enol intermediate. nih.govacs.org This process is often catalyzed by buffer ions such as phosphate. nih.govnih.gov The planar intermediate can then be re-protonated from either side, leading to the formation of both L- and D-succinimide. nih.govresearchgate.net Subsequent hydrolysis of the D-succinimide intermediate yields D-aspartate and D-iso-aspartate. nih.govresearchgate.net This racemization process contributes to the accumulation of D-amino acids in proteins, a hallmark of aging. scirp.orgnih.gov The rate of racemization is influenced by factors such as temperature, with higher temperatures leading to a greater proportion of D-isomers. acs.orgnih.gov
Factors Influencing this compound Formation Propensity
The likelihood of an asparagine or aspartate residue undergoing conversion to this compound is not uniform throughout a protein. It is significantly influenced by a combination of primary sequence, local protein structure, and environmental conditions.
Primary Sequence Context Specificity (e.g., Asn-Gly, Asn-Ser, Asp-Gly Motifs)
The identity of the amino acid residue immediately following the Asn or Asp residue (the n+1 position) has a profound impact on the rate of succinimide formation liverpool.ac.uknih.gov. The reaction occurs most readily when the C-terminal neighboring residue is small and flexible, offering minimal steric hindrance to the required nucleophilic attack wikipedia.orgresearchgate.net.
Specific dipeptide sequences have been identified as "hotspots" for this compound formation. These include:
Asn-Gly (Asparagine-Glycine): This is one of the most labile sequences. The absence of a side chain on the glycine residue allows for maximum flexibility, greatly facilitating the formation of the succinimide intermediate researchgate.netnih.govliverpool.ac.uk.
Asn-Ser (Asparagine-Serine): Serine, another small residue, also significantly increases the rate of isoAsp formation compared to residues with larger, bulkier side chains researchgate.netnih.gov.
Asp-Gly (Aspartate-Glycine): Similar to the Asn-Gly motif, the Asp-Gly sequence is highly prone to isomerization due to the flexibility afforded by the glycine residue researchgate.netnih.gov.
While these are the most prominent examples, other sequences such as Asn-His and Asn-Ala also exhibit an increased propensity for this modification, albeit generally at lower rates than Asn-Gly researchgate.netacs.org. The table below summarizes the relative propensity of different Asn-Xaa sequences to form this compound.
| Sequence Motif (Asn-Xaa) | Propensity for this compound Formation |
| Asn-Gly | Very High |
| Asn-Ser | High |
| Asn-His | Moderate |
| Asn-Ala | Moderate |
| Asn followed by bulky residues | Low |
This table provides a qualitative summary based on established research findings indicating that smaller, more flexible C-terminal adjacent residues significantly increase the rate of this compound formation.
Local Polypeptide Chain Flexibility and Conformation
Beyond the primary sequence, the three-dimensional structure of the protein plays a critical role in determining whether a susceptible Asn or Asp residue will form this compound researchgate.netgrantome.com. The formation of the succinimide intermediate requires the polypeptide backbone to adopt a specific conformation that brings the attacking backbone nitrogen into close proximity with the side-chain carbonyl carbon portlandpress.combiorxiv.org.
Consequently, this compound formation is generally restricted to highly flexible and conformationally mobile regions of a protein, such as loops or turns researchgate.netnih.govliverpool.ac.uk. In rigidly structured regions, like alpha-helices or beta-sheets, the backbone is constrained, and the necessary geometry for the nucleophilic attack cannot be readily achieved. This structural protection can significantly inhibit the degradation of even the most susceptible primary sequences (e.g., an Asn-Gly motif embedded within a stable alpha-helix) researchgate.netresearchgate.net. Computational studies have shown that specific main-chain dihedral angles (φ and ψ) of the Asn and n+1 residues are critical for determining the rate of deamidation nih.govmdpi.com.
Environmental and Cellular Stress Inducers (e.g., Oxidative Stress)
The rate of this compound formation can be accelerated by various environmental and cellular stress factors. Elevated temperature and alkaline pH are known to increase the rate of succinimide formation in vitro wikipedia.orgresearchgate.net. In a cellular context, stress conditions that compromise protein integrity can also enhance the formation of this compound.
Oxidative stress, in particular, has been linked to an increased incidence of this modification researchgate.netnih.gov. While the exact mechanism is still under investigation, evidence suggests that oxidative conditions can induce localized unfolding or increase the flexibility of the polypeptide backbone nih.gov. This transient or permanent loss of protective higher-order structure can expose otherwise buried or constrained Asn and Asp residues, making them more susceptible to deamidation and isomerization nih.govnih.gov. For example, erythrocytes under oxidative stress show an increased accumulation of L-iso-aspartyl residues in membrane proteins researchgate.netnih.gov. This suggests that oxidative damage can render proteins more prone to the chemical reactions that lead to this compound formation.
The following table shows the distribution of isomeric products from the deamidation of the peptide 4IB-VKLNGG under specific experimental conditions, illustrating the prevalence of this compound.
| Isomeric Product | Average Percentage of Total Deamidation Products |
| L-isoAsp | 68.2% |
| L-Asp | 20.3% |
| D-isoAsp | 9.1% |
| D-Asp | 2.4% |
Data adapted from research on the deamidation of a model peptide, demonstrating that this compound is the major product formed through the succinimide intermediate pathway acs.org.
Molecular and Cellular Consequences of L Iso Aspartate Accumulation
Impact on Protein Structural Integrity and Conformation
The conversion of a standard α-peptide bond to a β-peptide bond at the site of L-iso-aspartate formation fundamentally alters the geometry of the polypeptide chain. This structural perturbation can compromise the protein's native three-dimensional conformation, which is essential for its function.
This compound is a β-amino acid, meaning the peptide bond is formed through its β-carboxyl group instead of the α-carboxyl group typical of standard amino acids. wikipedia.org This isomerization process is initiated by a nucleophilic attack from the nitrogen atom of the succeeding peptide bond on the side-chain carbonyl group of an asparagine or aspartate residue. wikipedia.org This forms an unstable five-membered succinimide (B58015) intermediate. nih.gov Subsequent hydrolysis of this ring structure can yield either the original aspartate residue or, more commonly, the this compound residue. researchgate.net The result is the insertion of an extra methylene (B1212753) (-CH2-) group into the protein's backbone, effectively creating a β-peptide linkage within the polypeptide chain. nih.govfrontiersin.org
Role in Protein Aggregation and Fibrillization
The structural perturbations and potential for decreased proteolytic clearance caused by this compound can make proteins more prone to misfolding and aggregation. researchgate.netnih.gov This is a critical factor in the pathology of several age-related diseases, including neurodegenerative disorders and cataracts. biorxiv.org
The accumulation of isoAsp has been directly linked to the aggregation of crystallin proteins in the eye lens, a process associated with the loss of lens transparency in cataracts. nih.govnih.gov Studies on αA crystallin-derived peptides have demonstrated that the introduction of an this compound residue can enhance amyloid formation in vitro and increase the aggregation of the lens chaperone αB crystallin. nih.govnih.govsigmaaldrich.com
In the context of neurodegenerative diseases, isoAsp formation is implicated in the aggregation of amyloid-beta (Aβ) peptides, which form the characteristic plaques found in the brains of Alzheimer's disease patients. nih.govnih.gov The isomerization of aspartate residues within the Aβ peptide is considered a dominant post-translational modification that can increase its aggregation propensity. nih.govunimelb.edu.au Furthermore, research has shown that a hexapeptide containing isoAsp readily forms fibrils, while its normal aspartate-containing counterpart does not, providing direct evidence for the role of this modification in initiating fibrillation. nih.gov The accumulation of isoAsp disrupts protein structures, making them prone to aggregation and contributing to the onset of Alzheimer's and other neurodegenerative diseases. biorxiv.org
Enhanced Amyloid Fibril Formation
The presence of L-isoAsp residues has been shown to accelerate the formation of amyloid fibrils, which are insoluble protein aggregates associated with a range of human diseases. The structural perturbation caused by the isoaspartyl linkage can expose hydrophobic regions of a protein, promoting intermolecular interactions that lead to aggregation.
A key example is the amyloid-beta (Aβ) peptide, central to the pathology of Alzheimer's disease. Research has demonstrated that Aβ isomerized at the Aspartate-23 position is found deposited in the characteristic senile plaques and vascular amyloids in Alzheimer's brains. nih.gov In vitro studies have confirmed that the presence of isoaspartate at this position significantly enhances the rate of Aβ fibril formation. nih.gov
Similarly, studies on crystallin peptides, the long-lived proteins of the eye lens, have revealed the pro-amyloidogenic nature of this modification. An L-isoaspartate-containing peptide derived from αA crystallin, specifically SDRDKFVIFL(isoAsp)VKHF, was found to result in enhanced amyloid formation in vitro. tandfonline.comnih.gov This suggests that isoaspartate formation can be a critical trigger in the aggregation pathways of different proteins, contributing to the development of amyloid pathologies.
| Protein/Peptide | L-isoAsp Site | Observed Effect on Fibril Formation | Associated Pathology |
| Amyloid-beta (Aβ) | Aspartate-23 | Enhanced fibril formation and deposition | Alzheimer's Disease |
| αA Crystallin Peptide | Aspartate-76 | Increased rate of amyloid formation in vitro | Age-related Cataracts |
Association with High Molecular Weight Protein Aggregates
Beyond ordered amyloid fibrils, L-isoAsp accumulation is also linked to the formation of non-fibrillar, high molecular weight (HMW) protein aggregates. In the aging human lens, for instance, L-isoaspartate is found to accumulate predominantly within crystallin peptides that form HMW aggregates. tandfonline.comnih.gov This process is a key contributor to the loss of lens transparency and the development of age-related cataracts.
The accumulation of L-isoAsp can be substantial. In the urea-solubilized water-insoluble fraction of aged lens extracts, levels can reach up to 17,200 pmol of L-isoaspartate per mg of protein. tandfonline.com This corresponds to nearly half of all proteins in this fraction being modified, highlighting the extensive nature of this damage in long-lived tissues. tandfonline.com The repair enzyme Protein L-isoaspartyl methyltransferase (PIMT) works to counteract this damage, and its overexpression has been shown to suppress protein aggregation and reduce the formation of inclusion bodies in model organisms like E. coli. nih.gov The failure of this repair system to keep pace with the rate of damage leads to the buildup of these dysfunctional HMW aggregates. tandfonline.comnih.gov
Modulation of Protein-Protein Interactions
The structural alteration induced by an L-isoAsp residue can significantly change a protein's surface topology, thereby altering its ability to interact with other proteins. This can lead to either a loss of normal function or a toxic gain-of-function, disrupting cellular signaling and adhesion.
Effects on Integrin-Ligand Recognition Pathways
Integrins are cell-surface receptors that mediate cell adhesion to the extracellular matrix (ECM) by recognizing specific amino acid sequences in ECM proteins, most notably the Arg-Gly-Asp (RGD) motif. plos.org The formation of L-isoAsp can act as a molecular switch, modulating these critical interactions. nih.govfrontiersin.org
In a remarkable gain-of-function effect, the deamidation of an Asn-Gly-Arg (NGR) sequence can result in the formation of an isoAsp-Gly-Arg (isoDGR) motif. This new sequence effectively mimics the RGD motif, creating a novel binding site for certain integrins. nih.gov This spontaneous post-translational modification can therefore activate new cell adhesion properties in ECM proteins as they age. frontiersin.org
Conversely, isoaspartate formation can also disrupt existing recognition pathways. In proteins like collagen-I, the formation of isoaspartate within key recognition sequences has been shown to reduce their ability to promote cell motility, demonstrating a loss-of-function effect. frontiersin.org
| Original Motif | Modified Motif | Consequence | Functional Outcome |
| Asn-Gly-Arg (NGR) | isoAsp-Gly-Arg (isoDGR) | Mimics RGD motif | Gain-of-function: Promotes integrin recognition and cell adhesion |
| Arg-Gly-Asp (RGD) in Collagen-I | Arg-Gly-isoAsp | Altered conformation | Loss-of-function: Reduced cell motility |
Alterations in Protein Chaperone Activity
Molecular chaperones are responsible for maintaining protein homeostasis by assisting in the proper folding of newly synthesized proteins and refolding of misfolded or damaged ones. The accumulation of L-isoAsp can interfere with these crucial functions.
Studies using peptides from αA crystallin, which itself acts as a small heat-shock protein with chaperone-like activity, provide insight into this phenomenon. While some L-isoAsp-modified crystallin peptides did not appear to inhibit the chaperone activity of αB crystallin, a specific "anti-chaperone" peptide containing an isoaspartyl residue was shown to increase the aggregation of the αB crystallin chaperone itself. tandfonline.comnih.gov This indicates that not only can isoaspartate-damaged proteins become poor substrates for chaperones, but they may also directly sequester and inactivate these essential components of the protein quality control system, further exacerbating cellular protein aggregation.
Influence on Cellular Regulatory Processes
The integrity of cellular signaling networks relies on precise molecular recognition events, many of which are governed by post-translational modifications. The introduction of an L-isoAsp residue can disrupt these processes, leading to aberrant signaling cascades.
Impact on Protein Phosphorylation Patterns
Protein phosphorylation, orchestrated by kinases and phosphatases, is a primary mechanism for regulating cellular processes. Emerging evidence indicates a significant crosstalk between L-isoaspartate formation and phosphorylation patterns. The accumulation of isoaspartate-damaged proteins is associated with widespread changes in the phosphoproteome.
In the brains of mice lacking the PIMT repair enzyme, the resulting accumulation of L-isoAsp is accompanied by altered patterns of protein phosphorylation and acetylation. nih.gov A prominent target in the brain is Creatine Kinase B (CKB), where isoaspartate formation is associated with a significant loss of its enzymatic activity. nih.gov This functional deficit likely contributes to the neurological dysfunction seen in these animals. nih.gov
More direct evidence of this interplay comes from studies on the ZAP70 kinase, a key component in T-cell receptor signaling. Isoaspartyl modification of ZAP70 is linked to its phosphorylation status and contributes to the hyper-responsive phenotype of T-cells in lupus. tandfonline.com Furthermore, the PIMT repair enzyme has been found to interact directly with the kinase domain of the proapoptotic kinase Mst1, attenuating its activation and subsequent downstream signaling. nih.gov These findings suggest that L-isoaspartate formation can disrupt cellular regulation by altering kinase activity, modifying kinase recognition sites, or affecting the stability of key signaling proteins, thereby leading to pathological signaling outcomes.
Effects on Protein Acetylation Profiles
Current scientific literature, based on available research, does not establish a direct mechanistic link between the accumulation of this compound and systemic changes in protein acetylation profiles. While L-isoaspartate formation is a significant post-translational modification that triggers specific repair and degradation pathways, its direct influence on the enzymatic machinery of protein acetylation and deacetylation, such as histone acetyltransferases (HATs) or histone deacetylases (HDACs), is not well-documented. Research has largely focused on the methylation of L-isoaspartyl sites by PCMT1 as part of the repair process and the potential for ubiquitylation in targeting damaged proteins for degradation. nih.govnih.gov
Implications for mRNA Translation Regulation
Similarly, the direct implications of this compound accumulation for the regulation of mRNA translation are not extensively described in the current body of research. The consequences of this modification are primarily understood at the protein level, affecting the structure, stability, and biological activity of the modified protein. nih.govnih.gov While the formation of this compound in proteins essential for the translational machinery (e.g., ribosomal proteins or translation factors) could theoretically impact their function and, consequently, the regulation of protein synthesis, specific studies detailing such effects are limited.
Potential Modulation of Chromatin Structure and Function
The accumulation of this compound in histone proteins presents a significant mechanism for modulating chromatin structure and function. Histones are long-lived proteins, making them susceptible to age-related damage, including isoaspartate formation. nih.gov
Research has identified that this modification in histones can disrupt normal gene regulation. researchgate.net Specifically, studies on mice lacking the repair enzyme PCMT1 revealed a near-stoichiometric accumulation of isoaspartate in histone H2B, while other core histones remained largely unaffected. researchgate.net Further investigation has shown that a D-isoaspartyl variant of H2B is highly concentrated in "active" chromatin, suggesting a potential role for this irreversible modification in the regulation of gene expression. nih.gov
A novel histone modification, the methylation of histone H4 at an isoaspartate residue (specifically, Aspartate 24, termed H4D24me), has been characterized. nih.gov This process is catalyzed by PCMT1 and links the aging and spontaneous degradation of histones to histone homeostasis. nih.govresearchgate.net The methylated isoaspartate site on histone H4 can be specifically recognized by VprBP, a chromodomain-containing protein, which may target the damaged histone for proteasomal degradation. nih.govresearchgate.net This pathway suggests a novel function for histone modifications beyond the direct regulation of transcription, connecting it to protein quality control within the chromatin environment. nih.gov
| Histone | Specific Site of Modification | Observed Consequence | Potential Functional Implication | Reference |
|---|---|---|---|---|
| Histone H2B | Not specified | Near-stoichiometric accumulation in PCMT1 knockout mice. | Disruption of normal gene regulation. | researchgate.net |
| Histone H2B (D-isoAsp form) | Asp-25 | Highly enriched in active chromatin. | Novel regulatory function in gene expression. | nih.gov |
| Histone H4 | Asp-24 | Becomes methylated by PCMT1 (H4D24me) following isomerization. | Serves as a recognition site for VprBP, potentially targeting the histone for degradation and linking protein aging to chromatin homeostasis. | nih.gov |
Immunological Implications of this compound Modification
The formation of this compound within self-proteins is a critical trigger for breaking immune tolerance and has been strongly implicated in the pathogenesis of autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE). nih.govtandfonline.com
Induction of Autoimmunity Mechanisms
This compound modification can generate neo-epitopes on self-proteins that the immune system does not recognize as "self." researchgate.net This failure of immune tolerance can initiate an autoimmune response. Studies have demonstrated that immunizing mice with the isoaspartyl form of a self-peptide, such as cytochrome c, results in potent B and T cell autoimmune responses, whereas the native aspartyl form is tolerated. nih.gov The antibodies produced in response to the isoaspartyl-modified peptide can cross-react with the native self-protein, perpetuating the autoimmune attack. nih.gov
The mechanism for this break in tolerance may involve altered antigen processing. The presence of an L-iso-aspartyl residue can change how a protein is cleaved by proteases like cathepsin D within antigen-presenting cells. researchgate.net This can lead to the presentation of "cryptic" self-peptides that were not presented during T cell development in the thymus, thereby activating autoreactive T cells. researchgate.net In patients with SLE, elevated levels of this compound modification have been observed, particularly under conditions of oxidative stress. nih.govtandfonline.com
Association with Altered T Cell Functions and Immune Responses
A direct molecular link between this compound and altered T cell function has been established through the study of ZAP70, a critical protein tyrosine kinase in the T cell receptor (TCR) signaling pathway. researchgate.nettandfonline.com In T cells from both lupus-prone mice and human SLE patients, ZAP70 is susceptible to this compound modification, particularly upon TCR engagement. researchgate.netnih.govtandfonline.com
This modification is coupled with reduced activity of the repair enzyme PCMT1 in SLE patients. researchgate.netnih.gov The accumulation of isoaspartyl-damaged ZAP70 leads to a hyper-responsive phenotype in T cells, characterized by T cell hyper-proliferation and hyper-phosphorylation of downstream signaling molecules. researchgate.nettandfonline.comtandfonline.com This aberrant signaling is believed to be a key driver of the autoimmune pathology in lupus. researchgate.net
Crucially, research has shown that inducing the overexpression of PCMT1 in lupus T cells can correct this hyper-responsive phenotype, suppressing the hyperproliferation mediated by the isoaspartyl-modified ZAP70 signaling pathway. researchgate.netnih.govtandfonline.com This finding highlights the modification of ZAP70 as a potential therapeutic target for T-cell-mediated autoimmune diseases. nih.govtandfonline.com
| Affected Protein/System | Effect of this compound | Resulting Immune Phenotype | Disease Association | Reference |
|---|---|---|---|---|
| Self-antigens (e.g., Cytochrome c) | Creates neo-epitopes by altering peptide backbone. | Breaks B and T cell tolerance, leading to autoantibody production. | General Autoimmunity | nih.gov |
| Antigen Processing | Alters proteolytic cleavage, revealing cryptic self-peptides. | Activation of previously dormant autoreactive T cells. | General Autoimmunity | researchgate.net |
| ZAP70 (T-cell kinase) | Modification occurs upon TCR engagement, especially with low PCMT1 activity. | T-cell hyper-proliferation and hyper-phosphorylation; enhanced TCR signaling. | Systemic Lupus Erythematosus (SLE) | researchgate.netnih.govtandfonline.comtandfonline.com |
Enzymatic Repair and Homeostatic Maintenance Pathways for L Iso Aspartate
Protein L-Isoaspartate(D-Aspartate) O-Methyltransferase (PIMT/PCMT1)
Protein L-isoaspartate(D-aspartate) O-methyltransferase (PIMT), also known as protein carboxyl methyltransferase (PCMT1), is a highly conserved enzyme responsible for initiating the repair of L-isoaspartyl and D-aspartyl residues in damaged proteins. researchgate.net This enzyme is found in a wide array of organisms, from bacteria to humans, highlighting its fundamental role in maintaining protein integrity. researchgate.net PIMT specifically recognizes the altered peptide backbone linkage of L-isoaspartyl residues and catalyzes a methyl esterification reaction that is the first step in their conversion back to normal L-aspartyl residues.
Enzymatic Mechanism of Methyl Esterification
The enzymatic repair process initiated by PIMT involves the transfer of a methyl group to the free α-carboxyl group of the L-isoaspartyl residue. This reaction is a critical step that sets the stage for the subsequent conversion of the damaged residue back to its normal configuration.
PIMT utilizes S-adenosylmethionine (AdoMet or SAM) as the methyl donor for the esterification reaction. researchgate.netwikipedia.org AdoMet is a common cosubstrate involved in methyl group transfers within the cell. In the reaction catalyzed by PIMT, the methyl group from AdoMet is transferred to the α-carboxyl group of the L-isoaspartyl residue. This process results in the formation of S-adenosylhomocysteine (AdoHcy) as a byproduct. researchgate.net
The product of the PIMT-catalyzed reaction is an L-isoaspartyl α-methyl ester. This methyl ester is a labile, high-energy intermediate. wikipedia.org Its instability is a key feature of the repair mechanism, as it spontaneously and rapidly undergoes conversion to a succinimide (B58015) intermediate without the need for further enzymatic activity.
Regeneration of Succinimide Intermediate and L-Aspartate Residues
The L-isoaspartyl α-methyl ester formed by PIMT is short-lived and quickly cyclizes to form a succinimide (or aspartimide) ring. This reaction releases methanol and regenerates the succinimide intermediate that is also a precursor to the initial L-isoaspartate formation. wikipedia.org The succinimide intermediate is then subject to hydrolysis, which can occur at two different positions on the ring. Hydrolysis at one position regenerates the L-isoaspartyl residue, which can re-enter the repair cycle catalyzed by PIMT. However, hydrolysis at the other position results in the formation of a normal L-aspartyl residue, thus completing the repair process. Through successive cycles of methylation and succinimide formation, the majority of L-isoaspartyl residues can be converted back to L-aspartyl residues.
Role in Cellular Protein Homeostasis and Integrity Maintenance
The accumulation of L-isoaspartyl residues can lead to protein misfolding, aggregation, and loss of function, thereby compromising cellular homeostasis. PIMT plays a crucial "housekeeping" role by repairing these damaged proteins and maintaining the integrity of the cellular proteome. The importance of this repair pathway is underscored by the severe neurological consequences observed in mice lacking PIMT, which accumulate high levels of isoaspartate-containing proteins and suffer from fatal seizures. This demonstrates the critical role of PIMT in preventing the accumulation of protein damage, particularly in long-lived cells such as neurons.
Substrate Specificity and Tissue Distribution of PIMT Activity
PIMT exhibits a high degree of specificity for L-isoaspartyl and, to a lesser extent, D-aspartyl residues within a peptide or protein substrate. The enzyme does not act on normal L-aspartyl residues. The local sequence context of the isoaspartyl residue can influence the efficiency of the repair process. For instance, the nature of the amino acid residue C-terminal to the isoaspartyl site can affect the rate of succinimide formation and subsequent repair.
PIMT activity is widespread throughout various tissues in mammals, reflecting its broad importance in maintaining protein integrity. However, the specific activity of the enzyme varies significantly between different organs. The highest levels of PIMT activity are typically found in the brain and testes, with moderate levels in the kidneys and lower levels in tissues such as the eye. This differential expression may reflect the varying rates of protein turnover and the susceptibility to protein damage in different tissues.
| Tissue | PIMT Specific Activity (pmol/min/mg of protein) |
|---|---|
| Testis | 14.6 ± 2.5 |
| Brain | 12.2 ± 0.99 |
| Kidney | 3.60 ± 0.58 |
| Eye | 1.46 ± 0.16 |
This table presents the specific activity of Protein L-Isoaspartate(D-Aspartate) O-Methyltransferase (PIMT) in various tissues of wild-type mice. The data highlights the significantly higher enzymatic activity in the testis and brain compared to the kidney and eye, indicating a greater capacity for L-isoaspartate repair in these tissues. researchgate.net
Age-Related Changes in PIMT Activity and its Implications
Protein L-isoaspartyl methyltransferase (PIMT) is the primary enzyme responsible for repairing L-isoaspartyl damage. wikipedia.orgnih.gov This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the α-carboxyl group of the L-isoaspartyl residue. This methylation initiates a repair sequence that can ultimately lead to the conversion of the abnormal L-isoaspartyl linkage back to a normal L-aspartyl linkage.
With advancing age, the accumulation of damaged proteins, including those with L-isoaspartyl residues, becomes more pronounced. This age-related increase in protein damage is linked to a variety of cellular dysfunctions and age-associated diseases. The activity of PIMT plays a critical role in mitigating this damage.
Research has shown that PIMT activity can change with age, although the direction and magnitude of this change can vary depending on the tissue and organism. For instance, some studies in animal models have indicated a modest decline in PIMT activity in the brain with age. In heterozygous mice with 50% of the normal PIMT activity, the accumulation of isoaspartate in the brain was significantly higher and rose faster with age compared to wild-type mice, suggesting that reduced PIMT levels can accelerate age-related protein damage. juniperpublishers.com Conversely, other studies have observed that PIMT activity may be maintained or even increased in some contexts of aging, potentially as a compensatory mechanism to counteract the increased burden of protein damage.
Table 1: Age-Related Changes in PIMT Activity and L-Isoaspartate Accumulation in Mouse Brain
| Age | Genotype | PIMT Activity | L-Isoaspartate Levels |
| 8 Months | Wild-Type (+/+) | Normal | Baseline |
| 8 Months | Heterozygous (+/-) | ~50% of Wild-Type | Significantly Higher than Wild-Type |
| 2 Years | Wild-Type (+/+) | Modest Decline | Increased from Baseline |
| 2 Years | Heterozygous (+/-) | Modest Decline | Markedly Higher than Wild-Type |
This table is based on findings from studies on heterozygous PIMT mice, illustrating the impact of reduced PIMT activity on age-related L-isoaspartate accumulation. juniperpublishers.com
Alternative and Complementary L-Iso-Aspartate Maintenance Mechanisms
While PIMT-mediated repair is the primary pathway for correcting L-isoaspartyl damage, other cellular mechanisms contribute to the maintenance of protein homeostasis by dealing with proteins that have undergone this modification.
Proteosomal Degradation of Damaged Proteins
The ubiquitin-proteasome system (UPS) is a major pathway for the selective degradation of damaged or misfolded proteins. mdpi.com This system plays a crucial role in protein quality control by eliminating proteins that are beyond repair, thereby preventing their accumulation and potential toxicity.
When PIMT-mediated repair is insufficient or when the damaged protein is targeted for degradation, the UPS can recognize and degrade proteins containing L-isoaspartyl residues. The process begins with the tagging of the target protein with a chain of ubiquitin molecules by a series of enzymes (E1, E2, and E3 ligases). This polyubiquitin chain acts as a signal for the 26S proteasome, a large protein complex, to recognize, unfold, and degrade the tagged protein into smaller peptides.
Studies in mice lacking the PIMT enzyme have shown that while there is an accumulation of damaged proteins, this accumulation eventually plateaus. researchgate.net This suggests the existence of alternative clearance mechanisms, with the proteasomal degradation pathway being a key player. researchgate.net In the absence of efficient repair, the cell may rely more heavily on the degradation of these damaged proteins to maintain proteome integrity. Therefore, the proteasomal system serves as a critical secondary defense against the accumulation of L-isoaspartate-containing proteins, particularly when the repair capacity of PIMT is overwhelmed or diminished with age.
Emerging Roles of Protein Carboxyl Methyltransferase Domain-Containing Proteins (PCMTDs) in Protein Quality Control
The protein carboxyl methyltransferase (PCMT) domain is the catalytic core of enzymes like PIMT. Beyond the well-established role of PIMT, there is a broader family of proteins that contain this domain, referred to as Protein Carboxyl Methyltransferase Domain-Containing Proteins (PCMTDs). The functions of many of these proteins are not yet fully understood, but they are emerging as potential players in protein quality control.
These enzymes, like PIMT, utilize S-adenosyl-L-methionine to methylate carboxyl groups on their target substrates. While PIMT specifically targets L-isoaspartyl residues, other PCMTDs may have different substrate specificities and biological roles. Their involvement in methylation suggests potential roles in regulating protein-protein interactions, signaling pathways, and protein stability.
The field of protein methylation is expanding, with new research continually uncovering the diverse roles of these modifications in cellular processes. frontiersin.org It is plausible that some PCMTDs could be involved in recognizing and modifying other types of protein damage or in flagging damaged proteins for degradation. Their activity could complement the function of PIMT and the proteasome system in maintaining a healthy proteome. Further research is needed to elucidate the specific substrates and functions of these emerging PCMTDs and to determine their precise contribution to the complex network of protein quality control and L-isoaspartate maintenance.
Table 2: Key Cellular Mechanisms for Managing this compound Damage
| Mechanism | Key Player(s) | Function |
| Enzymatic Repair | Protein L-isoaspartyl methyltransferase (PIMT) | Directly repairs L-isoaspartyl residues back to L-aspartyl residues. |
| Proteasomal Degradation | Ubiquitin-Proteasome System (UPS) | Recognizes and degrades damaged or misfolded proteins, including those with L-isoaspartate. |
| Emerging Mechanisms | Protein Carboxyl Methyltransferase Domain-Containing Proteins (PCMTDs) | Potential roles in protein quality control through methylation, complementing existing pathways. |
Advanced Methodologies for L Iso Aspartate Research
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) has become an indispensable tool for the identification and quantification of L-isoAsp residues. Its high sensitivity and specificity allow for detailed analysis of complex biological samples.
Peptide Mapping Coupled with Liquid Chromatography-Mass Spectrometry (LC-MS)
Peptide mapping, which involves the enzymatic digestion of a protein followed by separation and analysis of the resulting peptides, is a cornerstone technique for locating L-isoAsp. When coupled with LC-MS, it provides a powerful platform for analysis. In a typical workflow, peptides are separated using reversed-phase liquid chromatography, where peptides containing L-isoAsp often elute slightly earlier than their unmodified counterparts. nih.gov The eluting peptides are then introduced into a mass spectrometer for mass determination.
This approach allows for the monitoring of specific peptides known to be susceptible to isoaspartate formation. While highly effective, peptide mapping can be time-consuming and may introduce sample degradation during preparation. nih.gov
Tandem Mass Spectrometry for Site-Specific Identification
Tandem mass spectrometry (MS/MS) is crucial for the site-specific identification of L-isoAsp. In this technique, a specific peptide ion (precursor ion) is selected and fragmented to produce a spectrum of product ions. The fragmentation pattern provides sequence information that can pinpoint the exact location of the modification.
Collision-induced dissociation (CID) is a common fragmentation method. While L-Asp and L-isoAsp are isobaric, their fragmentation patterns can exhibit subtle but reproducible differences. For instance, the replacement of L-Asp with L-isoAsp has been shown to decrease the b/y ion intensity ratio for fragments flanking the modification site and reduce the abundance of the aspartic acid immonium ion at m/z 88. nih.govcambridge.org These shifts, once characterized using synthetic peptide standards, can be used to identify the presence of L-isoAsp in unknown samples. nih.govcambridge.org
Table 1: Characteristic MS/MS Fragmentation Differences between L-Aspartyl and L-Isoaspartyl Peptides
| Characteristic | L-Aspartyl Peptide | L-Isoaspartyl Peptide | Reference |
|---|---|---|---|
| b/y Ion Intensity Ratio | Higher | Lower | nih.govcambridge.org |
| Immonium Ion (m/z 88) | Higher Abundance | Lower Abundance | nih.govcambridge.org |
Electron Capture Dissociation (ECD) and Electron-Ion Dissociation (EID) Approaches
Electron-based fragmentation methods, such as electron capture dissociation (ECD) and electron transfer dissociation (ETD), offer a more direct way to distinguish between L-Asp and L-isoAsp isomers. nih.govnih.govacs.org Unlike CID, which cleaves the peptide backbone at the amide bonds, ECD and ETD induce fragmentation at the N-Cα bond, producing c- and z-type ions. nih.gov
Crucially, the presence of an L-isoAsp residue leads to the generation of unique reporter ions, specifically c+57 and z-57 fragments. nih.govacs.orgacs.orgnih.gov These diagnostic ions arise from a secondary fragmentation pathway unique to the isoaspartyl structure and are not observed for the normal aspartyl residue. mdpi.com This makes ECD and ETD highly specific for the unambiguous identification of L-isoAsp sites. nih.gov However, the intensity of these signature ions can be low, sometimes making them difficult to distinguish from noise in the spectrum. nih.gov
Deuterium Labeling Strategies for Isomer Discrimination
Stable isotope labeling, particularly with deuterium, provides another avenue for the specific identification and quantification of L-isoAsp. One novel method utilizes the unique structural feature of L-isoAsp, its free α-carboxyl group, which can form an oxazolone ring. acs.org This reaction can be performed in heavy water (D₂O), leading to the incorporation of deuterium atoms into the L-isoAsp-containing peptide. acs.org The resulting mass shift of +2 Da allows for clear differentiation from the unmodified L-Asp peptide by mass spectrometry. acs.org This strategy offers high chemical specificity for distinguishing between the isomers. acs.org
Another approach involves ¹⁸O-labeling during acid- or base-catalyzed deamidation to create isomer-specific mass tags on aspartyl- and isoaspartyl-containing peptides, which can then be distinguished by MS. researchgate.net
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of L-isoAsp, providing the necessary separation of the isomeric peptides before their detection and quantification.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative analysis of L-isoAsp. Reversed-phase HPLC (RP-HPLC) is a common mode of separation. nih.gov An indirect method for quantification involves the enzymatic conversion of L-isoAsp. The enzyme protein L-isoaspartyl methyltransferase (PIMT) specifically recognizes the L-isoAsp residue and, in the presence of the co-factor S-adenosyl-L-methionine (SAM), catalyzes its methylation. nih.gov This reaction produces S-adenosyl-L-homocysteine (SAH) in a stoichiometric amount. nih.gov
The produced SAH can then be separated from other reaction components by RP-HPLC and quantified by its UV absorbance at 260 nm. nih.gov This method is sensitive, capable of detecting picomole levels of L-isoAsp, and avoids the use of radioactive materials. nih.govresearchgate.net
Table 2: Comparison of Analytical Methods for L-Iso-Aspartate Detection
| Methodology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| LC-MS Peptide Mapping | Enzymatic digestion followed by chromatographic separation and mass analysis of peptides. | Provides site-specific information. | Can be time-consuming; potential for method-induced degradation. nih.gov |
| Tandem MS (CID) | Fragmentation of selected peptides to produce sequence-specific ions. | Site-specific identification based on reproducible fragmentation shifts. nih.govcambridge.org | Indirect identification; requires reference standards. |
| ECD/ETD | Electron-based fragmentation producing unique c/z ions and diagnostic reporter ions (c+57/z-57) for isoAsp. | Unambiguous, direct identification of isoAsp sites. nih.govacs.org | Signature ions can have low intensity. nih.gov |
| Deuterium Labeling | Chemical labeling of isoAsp with deuterium, causing a specific mass shift detectable by MS. | High chemical specificity for isomer discrimination. acs.org | Requires additional sample preparation steps. |
| Enzymatic Assay with HPLC | PIMT-catalyzed methylation of isoAsp and subsequent HPLC quantification of the byproduct SAH. | Quantitative, sensitive, and avoids radioactivity. nih.govpromega.com | Indirect quantification of isoAsp. |
Ultra-Performance Liquid Chromatography (UPLC) Enhancements
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC) for peptide mapping and the analysis of post-translational modifications, including the formation of this compound. The primary advantage of UPLC lies in its use of smaller stationary phase particles (typically 1.7 µm), which leads to markedly improved resolution, sensitivity, and speed of analysis. biopharminternational.commdpi.com
The enhanced resolving power of UPLC is particularly crucial for separating isoaspartyl-containing peptides from their native aspartyl counterparts and other closely related peptide variants. biopharminternational.comwaters.com This heightened resolution ensures that modified peptides are distinctly separated from the unmodified form and other peptides within a complex protein digest. biopharminternational.comwaters.com Furthermore, the increased sensitivity of UPLC allows for the detection of lower levels of modified peptides. biopharminternational.comwaters.com
UPLC systems can significantly reduce the time required for peptide mapping experiments, with cycle times being substantially shorter than the 3 to 5 hours often required for HPLC, without compromising the quality of the separation. biopharminternational.comwaters.com The technology's compatibility with mass spectrometry (ESI-MS) makes it a powerful tool for the detailed characterization of protein structures and modifications. waters.comchromatographytoday.com
Key Advantages of UPLC for this compound Analysis:
| Feature | Advantage |
| Higher Resolution | Improved separation of isoaspartyl peptides from native forms. biopharminternational.comwaters.com |
| Increased Sensitivity | Detection of low-level isoAsp modifications. biopharminternational.comwaters.com |
| Faster Analysis Time | Reduced run times without loss of resolution. biopharminternational.comwaters.com |
| MS Compatibility | Facilitates detailed structural characterization. waters.comchromatographytoday.com |
Ion Exchange Chromatography for Charge Variant Separation
Ion Exchange Chromatography (IEX) is a cornerstone technique for the separation and quantification of charge variants in proteins, which can arise from modifications such as the formation of this compound. chromatographyonline.comnih.gov This method separates molecules based on differences in their net surface charge. chromatographyonline.com In the context of biopharmaceuticals like monoclonal antibodies (mAbs), IEX is widely accepted for characterizing and profiling these charge variants during manufacturing and storage. chromatographyonline.com
Elution of the bound proteins from the IEX column is typically achieved by using either a salt gradient or a pH gradient. chromatographyonline.com A salt gradient disrupts the electrostatic interactions between the protein and the stationary phase, while a pH gradient alters the net charge of the protein, causing it to elute. chromatographyonline.comyoutube.com In recent years, pH-based gradients have become more popular due to their broader applicability across different proteins. chromatographyonline.com
Common Approaches in Ion Exchange Chromatography for Charge Variant Analysis:
| Approach | Description |
| Salt Gradient Elution | A gradient of increasing salt concentration is used to elute proteins based on their charge. Requires significant method development for optimal resolution. chromatographyonline.comnih.gov |
| pH Gradient Elution | A pH gradient is used to alter the protein's net charge, leading to elution. Often more generic and applicable to a wider range of proteins. chromatographyonline.com |
Hydrophobic Interaction Chromatography (HIC) for Structural Variants
Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique used to separate proteins based on differences in their surface hydrophobicity. chromatographyonline.comembl.org This method is particularly well-suited for separating protein variants with subtle structural changes, such as those caused by the formation of this compound. chromatographyonline.comnih.gov Unlike reversed-phase chromatography, HIC utilizes non-denaturing mobile phases, which preserves the native structure of the protein during analysis. chromatographyonline.com
In HIC, proteins are adsorbed to a weakly hydrophobic stationary phase at a high salt concentration. chromatographyonline.comcytivalifesciences.com The separation is achieved by applying a decreasing salt gradient, which weakens the hydrophobic interactions and allows the proteins to elute in order of increasing hydrophobicity. chromatographyonline.comcytivalifesciences.com
The formation of an isoAsp residue can alter the local conformation of a protein, potentially exposing or shielding hydrophobic regions. This change in surface hydrophobicity can be sufficient for HIC to resolve the isomerized protein from its native counterpart. chromatographyonline.comnih.gov HIC has been successfully employed to monitor the isomerization of aspartic acid to isoaspartic acid in monoclonal antibodies. nih.gov In some cases, to improve the separation between isoAsp-containing and unmodified antibodies, a "digested-HIC" method is used, where the antibody is first proteolytically cleaved under native conditions before HIC separation. nih.govfrontiersin.org
Key Features of HIC for this compound Analysis:
| Feature | Description |
| Separation Principle | Based on differences in protein surface hydrophobicity. chromatographyonline.comembl.org |
| Mobile Phase | Uses a decreasing salt gradient to elute proteins. chromatographyonline.comcytivalifesciences.com |
| Preserves Native Structure | Employs non-denaturing conditions. chromatographyonline.com |
| Application | Effective for separating subtle structural variants, including isoAsp formation. chromatographyonline.comnih.gov |
Enzyme-Based Detection and Quantification Assays
Enzyme-based assays offer high specificity and sensitivity for the detection and quantification of this compound residues. These methods typically rely on the enzyme Protein L-isoaspartyl methyltransferase (PIMT), which specifically recognizes the isoAsp residue.
PIMT-Dependent Methyl-Accepting Substrate Assays
The most common enzyme-based methods for detecting this compound utilize the enzyme Protein L-isoaspartyl methyltransferase (PIMT). PIMT is a protein repair enzyme that specifically recognizes the L-iso-aspartyl residue and catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the α-carboxyl group of the isoAsp residue. promega.com
In these assays, the protein or peptide sample to be analyzed serves as the methyl-accepting substrate. The amount of isoAsp present is determined by measuring the extent of the PIMT-catalyzed methylation reaction. This can be achieved by quantifying the consumption of SAM, the formation of the methylated product, or the generation of the reaction byproduct, S-adenosylhomocysteine (SAH). nih.gov
A variety of substrates can be used in these assays, ranging from synthetic peptides containing an isoAsp residue to intact proteins. For instance, a fluorescently labeled delta sleep-inducing peptide (DSIP) containing an isoaspartyl residue has been used as a substrate to measure PIMT activity in cell lysates. nih.gov
S-Adenosylhomocysteine (SAH) Detection Methods
The PIMT-catalyzed methylation of this compound produces S-adenosylhomocysteine (SAH) in a stoichiometric amount to the isoAsp present. nih.gov Therefore, the quantification of SAH provides an indirect measure of the amount of isoAsp in the sample. Various methods have been developed to detect and quantify SAH.
One common approach is to use reversed-phase HPLC to separate SAH from other reaction components, followed by online quantitation by UV absorbance at 260 nm. nih.gov This method is rapid, sensitive, and avoids the use of radioisotopes. nih.gov It has been shown to be linear and stoichiometric over a range of isoAsp concentrations. nih.gov
Other methods for SAH detection include immunoassays, such as a chemiluminescence immunoassay (CLIA), which can offer high sensitivity. acs.org Additionally, enzyme-coupled spectrophotometric assays can be used to continuously monitor the production of SAH. nih.gov In some of these coupled assays, SAH is hydrolyzed to S-ribohomocysteine and adenine, and the change in absorbance is measured. nih.gov
Comparison of SAH Detection Methods:
| Method | Principle | Advantages |
| Reversed-Phase HPLC | Separation of SAH followed by UV detection. nih.gov | Rapid, sensitive, non-radioactive. nih.gov |
| Chemiluminescence Immunoassay (CLIA) | Competitive immunoassay for SAH detection. acs.org | High sensitivity. acs.org |
| Enzyme-Coupled Spectrophotometric Assay | Enzymatic conversion of SAH to a product with a different absorbance. nih.gov | Continuous monitoring of the reaction. nih.gov |
Radiometric Methylation Assays Using Labeled Cofactors
Radiometric assays are a highly sensitive method for the quantification of this compound. These assays utilize a radiolabeled methyl donor, typically S-adenosyl-[methyl-³H]L-methionine ([³H]SAM), as the cofactor for the PIMT enzyme. researchgate.net
In this assay, the PIMT enzyme transfers the ³H-labeled methyl group from [³H]SAM to the L-iso-aspartyl residue in the target protein or peptide. researchgate.netnih.gov The amount of incorporated radioactivity is directly proportional to the number of isoAsp sites. The radiolabeled protein is then separated from the unreacted [³H]SAM, and the radioactivity is measured using a scintillation counter. nih.gov
This technique is highly specific and sensitive, allowing for the detection of very low levels of isoAsp. nih.gov It has been widely used to measure isoAsp levels in various biological samples. researchgate.net However, a significant drawback of this method is the requirement for handling radioactive materials, which necessitates specialized laboratory facilities and safety precautions. nih.gov
Immunochemical Approaches to this compound Detection
Immunochemical methods offer highly specific and sensitive means for the detection and quantification of L-isoaspartate (L-isoAsp) residues within proteins and peptides. These techniques primarily rely on the generation of antibodies that can specifically recognize the altered peptide backbone structure resulting from the formation of an isoaspartyl linkage.
Generation and Application of Specific this compound Antibodies
The development of antibodies with high specificity for L-isoaspartate-containing proteins is a cornerstone of immunochemical detection. Both polyclonal and monoclonal antibodies have been successfully generated and utilized for this purpose.
Polyclonal antibodies have been raised against synthetic peptides that include a known L-isoaspartate modification. For instance, antibodies have been developed against a synthetic peptide corresponding to a sequence near the C-terminus of L-isoaspartyl (D-aspartyl)-protein carboxyl methyltransferase (PCMT), an enzyme involved in the repair of isoaspartyl residues. nih.govnih.gov These affinity-purified antibodies have proven effective in detecting the methyltransferase in cytosolic and membrane fractions from various mammalian tissues using Western blot analysis. nih.govnih.gov
More recently, novel monoclonal antibodies (mAbs) with high specificity for L-isoaspartate in functionally important domains of proteins like human serum albumin (HSA) have been reported. mdpi.com The generation of these mAbs involves immunizing mice with a synthetic peptide containing the L-isoaspartate residue and subsequent hybridoma technology to produce clones expressing specific antibodies. nih.gov The specificity of these antibodies allows for the development of sensitive immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), for the quantification of L-isoaspartate levels in biological samples. mdpi.comnih.gov An indirect ELISA format, where the plate is coated with the L-isoaspartate-containing protein and detected with a primary and a labeled secondary antibody, has been shown to be a highly sensitive method. mdpi.com
These specific antibodies are instrumental in various applications, including:
Western Blotting: To identify and quantify L-isoaspartate-containing proteins in complex mixtures. nih.govnih.gov
ELISA: For the quantitative measurement of L-isoaspartate in purified proteins or biological fluids. mdpi.comnih.gov
Immunohistochemistry: To visualize the localization of L-isoaspartate-containing proteins in tissues.
| Antibody Type | Target | Application | Key Findings |
| Polyclonal | Synthetic peptide from PCMT | Western Blot | Detected a 27 kDa protein corresponding to PCMT in various mammalian tissues. nih.govnih.gov |
| Monoclonal (1A3) | L-isoaspartate in a specific peptide of Human Serum Albumin | Indirect ELISA | Enabled the first-time quantification of L-isoaspartate occupancy in healthy human plasma samples. mdpi.comnih.gov |
Structural and Conformational Analysis Techniques
The formation of an L-isoaspartate residue introduces a "kink" in the polypeptide backbone by inserting an extra methylene (B1212753) group. nih.gov This structural perturbation can lead to significant changes in the secondary and tertiary structure of a protein, potentially impacting its function and promoting aggregation. Several biophysical techniques are employed to analyze these structural and conformational changes.
Circular Dichroism Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for evaluating the secondary structure of proteins. researchgate.net This method measures the differential absorption of left and right circularly polarized light by chiral molecules like proteins. nih.govwikipedia.org The resulting CD spectrum provides information about the protein's secondary structural elements, such as α-helices, β-sheets, and random coils. researchgate.netmit.edu
Key Spectral Features in Protein CD:
α-helix: Negative bands at approximately 222 nm and 208 nm, and a positive band around 190 nm. researchgate.net
β-sheet: A negative band between 210-220 nm and a positive band between 195-200 nm. researchgate.net
Random Coil: A strong negative band around 200 nm. researchgate.net
By comparing the CD spectra of a protein before and after the formation of L-isoaspartate, researchers can quantify changes in the percentage of different secondary structural elements.
Fluorescence-Based Probes (e.g., Thioflavin T, Bis-ANS) for Aggregation Analysis
Fluorescence spectroscopy, in conjunction with specific molecular probes, is a widely used method to monitor protein aggregation, a process often associated with L-isoaspartate formation.
Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the cross-β-sheet structure of amyloid fibrils. nih.govnih.gov The ThT fluorescence assay is a standard method for detecting and quantifying the formation of amyloid aggregates in vitro. nih.gov When L-isoaspartate formation induces protein aggregation into amyloid-like fibrils, a time-dependent increase in ThT fluorescence can be observed. nih.govplos.org The excitation maximum for ThT is around 450 nm, and its emission maximum is around 482 nm when bound to fibrils. nih.gov
Bis-ANS (4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid) is another fluorescent probe used to study protein conformation and aggregation. Bis-ANS is essentially non-fluorescent in aqueous solutions but becomes highly fluorescent in nonpolar environments, such as the hydrophobic pockets that become exposed during protein unfolding or aggregation. lumiprobe.com It can be used to monitor conformational changes and the formation of protein aggregates by detecting an increase in fluorescence intensity and a blue shift in the emission maximum. lumiprobe.com Studies have shown that Bis-ANS fluorescence can reveal changes in the hydrophobicity of peptides containing L-isoaspartate, which can be correlated with their propensity to aggregate. nih.govresearchgate.net
| Probe | Principle of Detection | Application in L-isoaspartate Research |
| Thioflavin T (ThT) | Binds to β-sheet-rich amyloid fibrils, leading to enhanced fluorescence. nih.gov | Monitoring the kinetics of amyloid-like fibril formation induced by L-isoaspartate. nih.govplos.org |
| Bis-ANS | Binds to exposed hydrophobic regions in proteins, resulting in increased fluorescence. lumiprobe.com | Detecting conformational changes and increased surface hydrophobicity in L-isoaspartate-containing proteins that may precede aggregation. nih.govresearchgate.net |
Targeted Proteolytic Digestion for Isomer Specificity
The structural difference between the normal peptide bond at an aspartyl residue and the isopeptide bond at an L-isoaspartyl residue can be exploited for their differentiation using specific proteolytic enzymes. This approach provides a powerful tool for identifying the precise location of L-isoaspartate modifications within a protein sequence.
The endoprotease Asp-N is particularly useful in this regard. Asp-N selectively cleaves peptide bonds on the N-terminal side of aspartic acid residues. nih.govacs.org Crucially, the isoaspartyl linkage is resistant to cleavage by Asp-N. nih.govacs.org This differential cleavage pattern allows for the specific identification and enrichment of isoaspartyl-containing peptides.
The general workflow for this method is as follows:
A protein sample is digested with a primary protease, such as trypsin, to generate a mixture of peptides.
This peptide mixture is then treated with Asp-N. Peptides containing normal aspartic acid residues will be further cleaved, while those containing L-isoaspartate will remain intact.
The resulting peptide mixture is then analyzed by mass spectrometry. The peptides that were not cleaved by Asp-N can be identified as those containing L-isoaspartate.
This method can be used to detect even low levels of L-isoaspartate in complex peptide mixtures. nih.govacs.org For example, as little as 0.5% of isoAsp has been detected in synthetic beta-amyloid and cytochrome c peptides using this approach. nih.govacs.org
| Protease | Cleavage Specificity | Application in L-isoaspartate Research |
| Asp-N | Cleaves N-terminal to Aspartic acid. nih.govacs.org | Differentiates between Asp and isoAsp residues, as it does not cleave at isoAsp sites. This allows for the enrichment and identification of isoAsp-containing peptides. nih.govacs.org |
| Trypsin | Cleaves C-terminal to Lysine and Arginine. | Often used for initial protein digestion before specific analysis of isoAsp sites. |
Use of Endoproteinase Asp-N
Endoproteinase Asp-N, a metalloprotease derived from Pseudomonas fragi, has emerged as a valuable tool in L-isoaspartate research due to its distinct cleavage specificity. nih.gov This enzyme selectively hydrolyzes peptide bonds on the N-terminal side of aspartic acid residues. neb.comneb.com Crucially, the presence of an L-isoaspartyl residue, with its altered peptide bond structure, renders the linkage resistant to cleavage by Endoproteinase Asp-N. acs.orgresearchgate.netnih.gov This differential cleavage provides a powerful method for identifying and enriching peptides containing L-isoaspartate.
The strategic application of Endoproteinase Asp-N in L-isoaspartate analysis typically involves the following steps:
Proteolytic Digestion: A protein sample is digested with Endoproteinase Asp-N. Peptides containing L-aspartate are cleaved at the N-terminal side of the Asp residue, generating smaller fragments. In contrast, peptides containing L-isoaspartate remain intact at that site.
Chromatographic Separation: The resulting peptide mixture is then separated using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). The undigested, L-isoaspartate-containing peptides will elute at different retention times compared to the smaller, L-aspartate-containing fragments.
Mass Spectrometry Analysis: The separated peptides are analyzed by mass spectrometry (MS) to determine their mass and sequence. The identification of a peptide that should have been cleaved by Asp-N based on its sequence, but remains intact, strongly indicates the presence of an L-isoaspartyl residue at the predicted cleavage site.
This approach not only allows for the identification of L-isoaspartate sites but also facilitates their enrichment, which is particularly beneficial when the modification is present at low levels. acs.orgresearchgate.netnih.gov It is important to note, however, that the specificity of Endoproteinase Asp-N is not absolute. Under certain conditions, it has been observed to cleave at the N-terminal side of glutamyl residues as well, a factor that must be considered during data analysis. nih.govnih.govpromega.com
Table 1: Cleavage Specificity of Endoproteinase Asp-N
| Residue | Cleavage at N-terminal side |
| L-Aspartate | Yes |
| L-Isoaspartate | No |
| L-Glutamate | Can occur |
Edman Degradation for Isopeptide Bond Analysis
Edman degradation is a classical method for determining the amino acid sequence of a peptide from its N-terminus. creative-proteomics.comwikipedia.orgyoutube.com The process involves a series of chemical reactions that sequentially cleave the N-terminal amino acid, which is then identified. While highly effective for sequencing standard peptide bonds, Edman degradation encounters a significant obstacle when it reaches a non-α-amino acid, such as L-isoaspartate. creative-proteomics.comwikipedia.org
The chemistry of the Edman degradation relies on the reaction of phenylisothiocyanate (PITC) with the α-amino group of the N-terminal amino acid, followed by cleavage of the first peptide bond. creative-proteomics.comlibretexts.org The formation of L-isoaspartate introduces a β-peptide bond into the polypeptide backbone. nih.gov This structural alteration prevents the cyclization and cleavage reaction of the Edman degradation from proceeding. wikipedia.org Consequently, the sequencing process halts at the L-isoaspartyl residue.
This limitation of Edman degradation has been ingeniously repurposed as a diagnostic tool in L-isoaspartate research. The key research findings related to its application include:
Identification of Blockage Points: When sequencing a peptide suspected of containing L-isoaspartate, a premature termination of the Edman degradation process is a strong indicator of the presence of this modification at the point of termination. nih.gov
Localization of Isopeptide Bonds: By comparing the obtained sequence with the expected sequence from a gene or a control sample, the exact location of the L-isoaspartyl residue can be pinpointed to the amino acid where the sequencing stopped.
Complementary to Mass Spectrometry: While mass spectrometry can identify the mass of a peptide and suggest the presence of an isomeric form, Edman degradation can provide direct evidence of the backbone alteration by demonstrating the blockage of the sequencing chemistry.
It is important to recognize that other N-terminal modifications, such as acetylation, can also block Edman degradation. wikipedia.orgcreative-biolabs.comnovor.cloud Therefore, the results from Edman degradation are most powerful when combined with other analytical techniques, like mass spectrometry, to provide a comprehensive characterization of the L-isoaspartate-containing peptide.
Table 2: Comparison of Methodologies for this compound Analysis
| Methodology | Principle | Application in L-isoAsp Research | Limitations |
| Endoproteinase Asp-N Digestion | Selective cleavage N-terminal to L-Asp, but not L-isoAsp. | Identification and enrichment of L-isoAsp containing peptides. | Can also cleave at glutamyl residues. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Sequencing stops at the L-isoAsp residue, thus identifying its location. | Blocked by other N-terminal modifications; not suitable for long peptides. |
L Iso Aspartate in Biological Models and Protein Research
Murine Models for Studying L-Iso-Aspartate Metabolism and Impact
Murine models, particularly those with genetic modifications, have been instrumental in elucidating the physiological role of the enzyme responsible for repairing L-isoaspartate damage: Protein L-isoaspartate (D-aspartate) O-methyltransferase (PIMT).
To understand the in vivo function of PIMT, researchers developed mice with a targeted disruption of the Pcmt1 gene, which encodes for this enzyme. These PIMT-deficient or knockout (KO) mice have provided significant insights into the consequences of unrepaired L-isoaspartate accumulation.
Homozygous Pcmt1 knockout mice (Pcmt1-/-) exhibit a severe and ultimately fatal phenotype. These mice show a marked retardation in growth compared to their wild-type littermates. A defining characteristic of the Pcmt1-/- mice is a pronounced neuropathology, which manifests as fatal epileptic seizures. nih.gov These seizures are progressive and typically lead to the death of the animals at a mean age of 42-60 days. nih.gov Heterozygous mice (Pcmt1+/-), which have about 50% of the PIMT activity of wild-type mice, appear normal but show accelerated molecular aging, with significantly higher levels of isoaspartate in their brains as they age.
Biochemically, the absence of PIMT activity in knockout mice leads to a substantial accumulation of L-isoaspartyl residues in proteins across various tissues, with the brain showing the most significant increase. nih.govnih.gov This accumulation is a direct consequence of the inability to repair spontaneous protein damage. Studies have also revealed perturbations in glutamate metabolism in the brains of PIMT knockout mice, which likely contributes to their seizure phenotype. nih.govnih.gov
Table 1: Phenotypic Characterization of Pcmt-1 Knockout Mice
| Characteristic | Description |
|---|---|
| Growth | Significant growth retardation compared to wild-type littermates. nih.gov |
| Neurological | Fatal progressive epileptic seizures, leading to premature death. nih.govnih.gov |
| Biochemical | Accumulation of L-isoaspartate-containing proteins in various tissues, especially the brain. nih.govnih.gov |
| Metabolic | Perturbations in brain glutamate metabolism. nih.govnih.gov |
| Cellular | Increased number of granule cells in the dentate gyrus of the hippocampus. nih.gov |
The accumulation of proteins containing L-isoaspartate residues is the primary molecular defect in Pcmt1 knockout mice and is believed to underlie the observed biological dysfunctions. The damage accumulates over time; for instance, in the erythrocytes of knockout mice, the levels of damaged proteins increase linearly with age. nih.gov
The accumulation of these altered proteins can disrupt cellular function in several ways. The introduction of an L-isoaspartyl residue adds a methylene (B1212753) group to the polypeptide backbone, which can alter the protein's three-dimensional structure. ucla.edu This structural change can lead to a loss of biological activity or the inappropriate binding to other proteins. nih.gov
In the central nervous system of PIMT-deficient mice, the accumulation of damaged proteins is thought to compromise cellular metabolic pathways or lead to dysfunctional signaling. nih.gov For example, the loss of normal structure and function in creatine kinase B, a PIMT substrate, has been implicated in the central nervous system dysfunction seen in these mice. nih.gov The accumulation of isoaspartyl residues has also been shown to alter the function of T lymphocytes, leading to the production of autoantibodies. nih.gov
Established Model Systems for Protein Aging and Turnover Studies
Certain biological systems are particularly well-suited for studying the long-term consequences of protein aging and the accumulation of modifications like L-isoaspartate, primarily due to the presence of long-lived proteins and a lack of protein turnover.
The crystalline lens of the eye is a unique model for studying protein aging. The fiber cells that constitute the bulk of the lens are formed during embryonic development and, once mature, lose their nuclei and other organelles. nih.gov This terminal differentiation means there is virtually no protein synthesis or turnover for the majority of the lens proteins, known as crystallins, throughout an individual's life. nih.govarvojournals.org
These crystallin proteins are therefore as old as the organism, making them susceptible to a variety of spontaneous, age-related covalent modifications, including the formation of L-isoaspartate. nih.govnih.gov The accumulation of L-isoaspartate and other modifications in crystallins can lead to protein aggregation, which is a key factor in the loss of lens transparency and the development of age-related cataracts. nih.govnih.gov Studies on human lenses have shown that L-isoaspartate accumulates with age, primarily within crystallin peptides found in high-molecular-weight aggregates. nih.gov Although the PIMT repair enzyme is present and active in the lens, its activity may slightly decrease with age, and it cannot keep up with the cumulative damage. nih.gov
Mature red blood cells (RBCs), or erythrocytes, are another excellent model system for studying protein damage. Like lens fiber cells, mature RBCs are anucleated and lack the machinery for protein synthesis. nih.govresearchgate.netnih.gov This means that the proteins within an RBC must function for the entire 120-day lifespan of the cell without being replaced.
RBCs are constantly exposed to high levels of oxidative stress due to their primary function of oxygen transport and the presence of iron-rich hemoglobin. nih.govresearchgate.net This oxidative environment promotes the conversion of asparagine and aspartate residues in proteins to L-isoaspartate. nih.govresearchgate.net The accumulation of L-isoaspartyl residues in essential RBC proteins, such as those in the cell membrane, is correlated with cellular dysfunction and pathology. nih.gov PIMT plays a crucial role in repairing this damage in RBCs. Studies using PIMT knockout mice have shown that while the absence of PIMT does not impair the normal circulatory lifespan of RBCs, it leads to increased hemolysis when the cells are under oxidative stress. nih.govnih.gov This highlights the importance of PIMT in maintaining protein integrity and function in environments of high oxidative stress. nih.gov
Table 2: Comparison of Eye Lens and Red Blood Cells as Model Systems for Protein Aging
| Feature | Eye Lens | Red Blood Cells |
|---|---|---|
| Primary Proteins | Crystallins | Hemoglobin, membrane proteins |
| Protein Lifespan | Lifespan of the organism nih.gov | ~120 days |
| Protein Turnover | Essentially absent in the nucleus nih.gov | Absent nih.govresearchgate.net |
| Primary Stressor | Long-term accumulation of various modifications | High oxidative stress nih.govresearchgate.net |
| Associated Pathology | Age-related cataracts nih.gov | Hemolysis under oxidative stress nih.gov |
| Key Research Focus | Long-lived protein aggregation | Oxidative damage and repair |
Identification and Characterization of Specific Protein Substrates
Identifying the specific proteins that are susceptible to L-isoaspartate formation is key to understanding the functional consequences of this modification. A variety of proteomic strategies have been developed to identify and characterize these protein substrates.
A common approach involves comparing the protein profiles of tissues from Pcmt1 knockout and wild-type mice. Brain homogenates from knockout mice, which have a high level of accumulated L-isoaspartate, can be treated with exogenous PIMT and a radiolabeled methyl donor. ucla.eduresearchgate.net The proteins that become radiolabeled are those that contain L-isoaspartate and are therefore substrates for the PIMT enzyme. These proteins can then be separated by electrophoresis and identified using mass spectrometry. ucla.eduresearchgate.net
Mass spectrometry has become the method of choice for the site-specific detection and characterization of L-isoaspartate modifications. nih.gov Since L-isoaspartate has the identical mass to L-aspartate, its identification is challenging. However, tandem mass spectrometry techniques, particularly those using electron capture dissociation (ECD) or electron transfer dissociation (ETD), can differentiate between the two isomers. nih.govacs.org These methods generate specific fragment ions that are characteristic of the presence of an isoaspartyl residue, allowing for unambiguous site identification. nih.govarvojournals.org Other novel mass spectrometry-based methods include isotopic labeling, where the isoAsp residue is specifically tagged with a heavy isotope, creating a mass shift that is easily detectable. nih.gov
Using these techniques, researchers have identified numerous endogenous substrates of PIMT. In the mouse brain, these include proteins crucial for neuronal function such as synapsin I, microtubule-associated protein-2, and synucleins. ucla.eduresearchgate.netnih.gov Other identified substrates include calreticulin and ubiquitin carboxyl-terminal hydrolase L1. ucla.eduresearchgate.net The identification of these specific substrates provides a direct link between L-isoaspartate formation and the potential disruption of critical cellular pathways.
Table 3: Examples of Identified Protein Substrates of PIMT
| Protein Substrate | Tissue/Model System | Method of Identification |
|---|---|---|
| Synapsin I | Mouse Brain | Proteomics of Pcmt1-/- mice nih.gov |
| Microtubule-associated protein-2 (MAP-2) | Mouse Brain | Proteomics of Pcmt1-/- mice ucla.eduresearchgate.net |
| α-Synuclein | Mouse Brain | Proteomics of Pcmt1-/- mice ucla.eduresearchgate.net |
| β-Synuclein | Mouse Brain | Proteomics of Pcmt1-/- mice ucla.eduresearchgate.net |
| Calreticulin | Mouse Brain | Proteomics of Pcmt1-/- mice ucla.eduresearchgate.net |
| Clathrin light chains a and b | Mouse Brain | Proteomics of Pcmt1-/- mice ucla.eduresearchgate.net |
| Ubiquitin carboxyl-terminal hydrolase L1 | Mouse Brain | Proteomics of Pcmt1-/- mice ucla.eduresearchgate.net |
| Crystallins | Human Eye Lens | Mass Spectrometry (ETD) nih.govarvojournals.org |
| Major Urinary Proteins (MUPs) | Mouse Urine | Mass Spectrometry (ETD-SRM) nih.govnih.gov |
Crystallins in Ocular Protein Homeostasis
Crystallins are the primary structural proteins of the ocular lens, where they are responsible for maintaining transparency and refractive index. msu.ru These proteins have an exceptionally long lifespan, as there is little to no protein turnover in the central region of the lens. nih.gov This longevity makes them highly susceptible to accumulating age-related post-translational modifications, including the formation of L-isoAsp.
Research has shown a strong correlation between the accumulation of L-isoAsp in crystallins and the development of age-related cataracts, a condition characterized by the clouding of the lens due to protein aggregation. arvojournals.orgwisc.edu The introduction of an L-isoAsp residue can disrupt the native structure of crystallins, exposing hydrophobic regions and promoting their aggregation into insoluble particles that scatter light. nih.govchemistryviews.org
Studies have identified specific sites within different crystallin proteins that are particularly prone to L-isoAsp formation. For instance, in γS-crystallin, a number of asparagine (N) and aspartic acid (D) residues have been identified as hotspots for this modification. arvojournals.org The extent of deamidation and isomerization at these sites increases with age and the severity of cataracts. arvojournals.org Furthermore, the insoluble fraction of cataractous lenses contains a significantly higher proportion of L-isoAsp-containing crystallin isoforms compared to the soluble fraction, directly linking this modification to protein insolubilization. arvojournals.org
| Crystallin Type | Identified L-isoAsp Sites | Observed Effect |
| αA-crystallin | Asp58, Asp91, Asp151 | Prone to isomerization, affecting structure and chaperone function. msu.ru |
| γS-crystallin | Asp12, Asn14, Asn53, Asn146, Asp161 | Increased levels in insoluble fractions of aged and cataractous lenses. arvojournals.org |
The presence of L-isoAsp in crystallin-derived peptides can have varied effects on their aggregation propensity. While some modified peptides show a modest increase in precipitation, others, particularly those identified in water-insoluble aggregates, exhibit enhanced amyloid formation in vitro and can even increase the aggregation of the chaperone αB-crystallin. nih.gov This suggests that the specific location of the L-isoAsp modification within the protein structure is a critical determinant of its pathological consequences.
Amyloid-Beta Peptides in Neurodegeneration Research
The formation of L-isoAsp has been extensively studied in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD). nih.gov A key pathological hallmark of AD is the aggregation of amyloid-beta (Aβ) peptides into senile plaques in the brain. nih.gov Research has demonstrated that the isomerization of aspartate residues within the Aβ peptide is a crucial factor that can accelerate its aggregation and contribute to the progression of the disease. nih.gov
Biochemical analyses of Aβ peptides isolated from the brains of AD patients have revealed the presence of L-isoAsp at several key positions, including Asp1, Asp7, and Asp23. nih.gov The presence of these isoaspartyl residues is thought to induce a conformational change in the Aβ peptide, making it more prone to aggregation and fibril formation. nih.govnih.gov In vitro studies have shown that Aβ peptides containing L-isoAsp at position 7 (isoAsp7-Aβ) exhibit instant fibril formation without a lag phase, highlighting the potent pro-aggregatory nature of this modification. nih.gov
Furthermore, isoAsp7-Aβ has been identified as a highly abundant Aβ variant in the brains of individuals with AD, as well as other forms of dementia such as dementia with Lewy bodies and vascular dementia. nih.gov This suggests that L-isoAsp formation in Aβ is a common feature of protein aggregation in various neurodegenerative conditions.
The accumulation of L-isoAsp is not limited to Aβ. Studies have also identified this modification in tau protein, another key player in AD pathology, where it is found in paired helical filaments (PHFs). nih.gov The presence of L-isoAsp in both Aβ and tau suggests that this form of protein damage may be a common underlying mechanism contributing to the widespread protein aggregation seen in AD.
| Peptide/Protein | L-isoAsp Sites | Implication in Neurodegeneration |
| Amyloid-Beta (Aβ) | Asp1, Asp7, Asp23 | Enhanced aggregation and plaque formation in Alzheimer's disease. nih.govnih.gov |
| Tau Protein | Asp193, Asn381, Asp387 | Found in paired helical filaments, differentiating it from normal tau. nih.gov |
The cellular machinery for repairing L-isoAsp, primarily the enzyme protein L-isoaspartyl methyltransferase (PIMT), is upregulated in the brains of AD patients. nih.gov However, this repair system may become overwhelmed with age, leading to the accumulation of damaged proteins and the progression of neurodegeneration. nih.gov
Neuronal Proteins (e.g., Synapsins, Dynamin-1, CRMP2, Tubulin)
The formation of L-isoaspartate is not restricted to proteins associated with large-scale aggregation diseases. This modification also affects a variety of neuronal proteins, potentially altering their function and contributing to neuronal dysfunction. The brain is particularly vulnerable to the accumulation of damaged proteins due to the long lifespan of neurons and their high metabolic rate.
Studies on mice lacking the repair enzyme PIMT have shown an accumulation of L-isoaspartate-containing proteins in the brain, which is associated with neurodegenerative changes. nih.gov This highlights the critical role of PIMT in maintaining the integrity of the neuronal proteome.
Key neuronal proteins that have been identified as substrates for L-isoaspartate formation include:
Synapsins: These are a family of phosphoproteins that coat synaptic vesicles and are involved in the regulation of neurotransmitter release. The modification of synapsins by L-isoaspartate could potentially interfere with their ability to tether vesicles to the cytoskeleton, thereby affecting synaptic transmission.
Dynamin-1: This large GTPase is essential for synaptic vesicle endocytosis. The formation of L-isoaspartate in dynamin-1 could impair its mechanochemical properties, leading to defects in the recycling of synaptic vesicles.
CRMP2 (Collapsin Response Mediator Protein 2): This protein plays a crucial role in neuronal development, including axon guidance and growth. L-isoaspartate formation in CRMP2 has been shown to be a major source of spontaneous protein modification and could affect its function in cytoskeletal dynamics.
Tubulin: As the building block of microtubules, tubulin is essential for maintaining neuronal structure, axonal transport, and cell division. The accumulation of L-isoaspartate in tubulin could disrupt microtubule stability and dynamics, with significant consequences for neuronal function.
While the precise functional consequences of L-isoaspartate formation in these specific neuronal proteins are still under active investigation, it is clear that this modification represents a significant challenge to neuronal protein homeostasis.
Extracellular Matrix Proteins (e.g., Fibronectin, Collagen)
The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural support to tissues and plays a crucial role in cell adhesion, migration, and signaling. youtube.com Like intracellular proteins, ECM proteins are also susceptible to the formation of L-isoaspartate, which can alter their structure and function.
Fibronectin is a key ECM glycoprotein that mediates cell-matrix interactions. youtube.comsemanticscholar.org The formation of L-isoaspartate in fibronectin has been shown to have a surprising "gain-of-function" effect in some contexts. nih.gov Specifically, the deamidation of an asparagine residue at a particular site (Asn-Gly-Arg or NGR) can generate an L-isoaspartate-Gly-Arg (isoDGR) motif. nih.gov This newly formed isoDGR sequence can act as a binding site for αvβ3 integrins, a class of cell surface receptors. nih.gov This interaction can, in turn, inhibit endothelial cell adhesion and proliferation. nih.gov This time-dependent generation of an integrin binding site suggests that L-isoaspartate formation can act as a molecular clock, activating latent functions in ECM proteins. nih.gov
Collagen is the most abundant protein in the ECM, providing tensile strength to connective tissues. nih.gov While the direct functional consequences of L-isoaspartate formation in collagen are less well-characterized than in fibronectin, it is known that aged collagen accumulates this modification. Given the critical role of collagen in tissue integrity, it is plausible that the accumulation of L-isoaspartate could compromise its mechanical properties and contribute to age-related tissue dysfunction.
| ECM Protein | L-isoAsp Formation Site | Functional Consequence |
| Fibronectin | Asn-Gly-Arg (NGR) motif | Creation of an isoDGR integrin binding site, leading to altered cell adhesion. nih.gov |
| Collagen | Accumulates with age | Potential for altered mechanical properties and tissue integrity. |
The repair enzyme PIMT is also active in the ECM, where it can reverse the formation of L-isoaspartate and "deactivate" the isoDGR motif in fibronectin. nih.gov This highlights the dynamic nature of L-isoaspartate formation and repair in the extracellular environment.
Histone Proteins in Epigenetic Research
Histones are the primary protein components of chromatin, the complex of DNA and protein that makes up chromosomes in eukaryotic cells. nih.gov They play a central role in packaging DNA and regulating gene expression through a variety of post-translational modifications. youtube.combyui.eduscispace.com Due to their long half-life, histones are susceptible to the accumulation of spontaneous chemical alterations, including the formation of L-isoaspartate. nih.gov
Research has identified L-isoaspartate formation in several core histones, including histone H2B and H4. nih.govmdpi.com In histone H2B, L-isoaspartate has been observed to selectively accumulate at position Asp25 in the brains of mice lacking the PIMT repair enzyme. mdpi.com Interestingly, a D-aspartate form of H2B at the same position is also present and is preferentially associated with active chromatin. mdpi.com The enzyme PIMT has been shown to catalyze the in vivo racemization of Aspartate-25 in mammalian histone H2B, suggesting a role for this enzyme in both the repair and potential metabolic turnover of isoaspartyl proteins. nih.gov
In histone H4, the methylation of an isoaspartate residue at position 24 (H4D24me) has been characterized as a novel histone modification. nih.gov This modification is catalyzed by PCMT1 (PIMT) and is recognized by the chromodomain-containing protein VprBP. nih.gov This interaction may target the modified histone for degradation, suggesting a link between histone aging, protein homeostasis, and epigenetic regulation. nih.gov
The formation of L-isoaspartate in histones can be viewed as a form of "histone aging" that can potentially alter chromatin structure and function. The presence of this modification and the cellular machinery to recognize and potentially remove it suggests a novel layer of epigenetic regulation that is intertwined with protein quality control.
Ribosomal Proteins in Cellular Function Studies
Ribosomes are the cellular machinery responsible for protein synthesis and are composed of ribosomal RNA (rRNA) and a variety of ribosomal proteins. mdpi.com The accurate and efficient functioning of ribosomes is essential for cellular life. The formation of L-isoaspartate in ribosomal proteins has the potential to disrupt ribosome assembly, stability, and function, thereby affecting global protein synthesis.
Studies in Escherichia coli have identified ribosomal protein S11 as a major site of L-isoaspartate formation. nih.govnih.govasm.org In logarithmic-phase cells, nearly all detectable L-isoaspartate resides in this 14-kDa protein. nih.govnih.gov The levels of L-isoaspartate in S11 are near stoichiometric, suggesting that this modification may be a normal, and potentially functional, feature of this protein. nih.govnih.gov
In stationary-phase E. coli cells, L-isoaspartate accumulation is more widespread, affecting a range of proteins. nih.govnih.gov The expression of the repair enzyme PIMT in these cells can significantly reduce the levels of L-isoaspartate, supporting the role of this enzyme in protein repair. nih.govnih.gov
The unusually high and specific localization of L-isoaspartate in ribosomal protein S11 in actively growing cells raises the intriguing possibility that this modification is not simply a form of damage but may play a regulatory role in ribosome function or assembly. However, further research is needed to elucidate the precise functional consequences of L-isoaspartate formation in ribosomal proteins in both prokaryotic and eukaryotic systems.
Conceptual Frameworks and Future Directions in this compound Research
The study of this compound formation has evolved from being viewed solely as a random, detrimental aging process to a more nuanced understanding of its potential roles in both pathology and normal biological regulation. Several conceptual frameworks guide current and future research in this area.
One key concept is that of protein aging and repair . This compound formation is a spontaneous process that accumulates in long-lived proteins, serving as a molecular clock of protein age. researchgate.net The cellular response to this "damage" is primarily mediated by the enzyme PIMT, which initiates a repair pathway. nih.govresearchgate.net A major focus of future research will be to further elucidate the mechanisms that regulate PIMT activity and to understand why this repair system is not always completely effective, particularly in the context of age-related diseases.
Another emerging framework is the idea that this compound formation can lead to a gain of function for certain proteins. The example of the isoDGR motif in fibronectin demonstrates that this modification can create novel binding sites and signaling functions. nih.gov Future studies will likely explore whether similar gain-of-function mechanisms exist for other proteins and in different biological contexts.
The link between this compound and protein aggregation remains a central theme, particularly in neurodegenerative diseases. nih.gov The "isoaspartate hypothesis" of Alzheimer's disease posits that the formation of this modified amino acid in amyloid-beta is a key triggering event for its aggregation. nih.govbiorxiv.org Future research will aim to further validate this hypothesis and to explore the potential of targeting this compound formation or promoting its repair as a therapeutic strategy. This includes the development of more specific and sensitive methods for detecting this compound in biological samples, which could serve as valuable biomarkers for early disease diagnosis and monitoring. researchgate.net
Furthermore, the discovery of this compound in histones opens up new avenues of research in epigenetics. nih.govmdpi.com The concept of "histone aging" and its impact on chromatin structure and gene regulation is a nascent field with significant potential. Future work will focus on identifying other sites of this compound formation in histones, understanding the functional consequences of these modifications, and elucidating the interplay between histone aging and other epigenetic marks.
Finally, there is growing interest in the potential for proteolytic degradation as an alternative pathway for clearing this compound-damaged proteins. escholarship.org The identification of proteins that can specifically recognize this compound and target the modified protein for degradation could reveal new quality control mechanisms within the cell. escholarship.org
This compound as a Molecular Clock for Protein Age
The spontaneous, non-enzymatic formation of L-isoaspartyl residues is considered a molecular clock that helps determine the age of proteins. scispace.comdeamidation.org This process involves the deamidation of asparaginyl (Asn) residues or the isomerization of aspartyl (Asp) residues, both of which proceed through a common succinimide (B58015) intermediate under physiological conditions. arvojournals.orgwikipedia.orgresearchgate.net The subsequent hydrolysis of this succinimide ring is largely irreversible and yields a mixture of normal L-aspartate and atypical L-isoaspartate residues. researchgate.netresearchgate.net
This transformation is a continuous process that occurs throughout a protein's lifespan. Because the reaction is non-enzymatic and proceeds at a predictable rate, the accumulation of L-isoaspartate can be correlated with the time a protein has existed in the cellular environment. deamidation.orgwikipedia.org Consequently, the level of this modification in long-lived proteins, such as crystallins in the eye lens, serves as an indicator of their age. nih.govnih.gov In the human lens, where protein turnover is minimal, the concentration of L-isoaspartate increases with age, highlighting its role as a marker of molecular aging. nih.gov One study found that L-isoaspartate levels in water-insoluble lens extracts could reach up to 17,200 pmol per milligram of protein, which corresponds to an average of 0.4 isoaspartyl residues per polypeptide chain, suggesting nearly half of the proteins in this fraction could be modified. nih.gov
The rate of L-isoaspartate formation is not uniform and is highly dependent on the local protein sequence and structure. The reaction proceeds more rapidly when the asparagine or aspartate residue is followed by an amino acid with a small, flexible side chain, such as glycine (Gly) or serine (Ser). wikipedia.orgresearchgate.netnih.gov The flexibility of these neighboring residues allows the peptide backbone to adopt the conformation necessary for the nucleophilic attack that initiates the formation of the succinimide ring. researchgate.net This sequence dependence means that certain proteins or specific regions within a protein are more susceptible to this form of age-related damage.
| Factor | Effect on Formation Rate | Mechanism |
|---|---|---|
| C-terminal Neighboring Residue | Increased rate with small, flexible residues (e.g., Glycine, Serine) nih.gov | Enhances local polypeptide chain flexibility, facilitating the formation of the required succinimide intermediate researchgate.net |
| pH | Increased rate at neutral and alkaline pH wikipedia.orgnih.gov | The reaction mechanism is favored at higher pH levels. |
| Temperature | Increased rate at elevated temperatures wikipedia.org | Higher temperatures accelerate the chemical reactions involved in succinimide formation and subsequent hydrolysis. |
| Protein Structure | Generally restricted to flexible regions of the polypeptide researchgate.net | Three-dimensional structure can sterically hinder the formation of the succinimide intermediate in more rigid domains. |
Understanding this compound in the Context of Cellular Protein Quality Control Mechanisms
The accumulation of L-isoaspartate residues can be detrimental to protein structure and function. The introduction of this isomeric bond adds a methylene group into the backbone of the polypeptide chain, creating a "kink" that can disrupt higher-order structures and biological activity. nih.govnih.govfrontiersin.org To mitigate this damage, cells have evolved sophisticated protein quality control (PQC) systems that recognize and manage these altered proteins.
A primary defense mechanism is the protein repair pathway mediated by the enzyme Protein L-isoaspartyl methyltransferase (PIMT) . wikipedia.orgnih.gov PIMT is a highly conserved enzyme that specifically recognizes the abnormal L-isoaspartyl linkage. wikipedia.orgnih.gov It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the free alpha-carboxyl group of the L-isoaspartate residue, forming a methyl ester. arvojournals.orgresearchgate.net This methyl ester is unstable and spontaneously demethylates to reform the succinimide intermediate. researchgate.netresearchgate.net While hydrolysis of this intermediate can once again yield either L-isoaspartate or L-aspartate, the reformation of the normal L-aspartyl bond is favored over time through repeated cycles of PIMT-catalyzed methylation and demethylation. arvojournals.orgresearchgate.net This repair process effectively converts the damaged residue back to its normal configuration, restoring protein integrity. nih.gov
However, the PIMT repair system is not completely efficient. The succinimide intermediate can also undergo racemization to form D-succinimide, which upon hydrolysis can produce D-aspartate and D-isoaspartate, forms that are poorly recognized or not recognized at all by PIMT. researchgate.netnih.gov When protein damage is too extensive or when the repair pathway is overwhelmed, the cell's degradation machinery is enlisted. The presence of L-isoaspartate can mark a protein for proteolysis, ensuring the removal of potentially dysfunctional or aggregation-prone molecules. researchgate.netnih.gov While the precise mechanisms are still under investigation, it is suggested that the structural perturbations caused by L-isoaspartate formation can expose hydrophobic regions or lead to partial unfolding, signaling the protein for degradation by the proteasomal system. The methylation of isoaspartyl residues by PIMT has also been suggested to play a role in targeting aged proteins for degradation. researchgate.net
| Mechanism | Key Molecules | Outcome |
|---|---|---|
| Protein Repair wikipedia.org | Protein L-isoaspartyl methyltransferase (PIMT), S-adenosyl-L-methionine (AdoMet) arvojournals.org | Reconversion of L-isoaspartate to L-aspartate via a succinimide intermediate, restoring protein structure. researchgate.net |
| Protein Degradation nih.gov | Proteasome, Ubiquitin (presumed) | Elimination of irreversibly damaged or misfolded proteins containing L-isoaspartate. researchgate.net |
| Accumulation/Aggregation nih.gov | N/A | In long-lived cells with low protein turnover (e.g., lens crystallins), unrepaired L-isoaspartate can accumulate, leading to protein aggregation. nih.gov |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting L-Iso-Aspartate in proteins, and how do they compare in sensitivity and specificity?
- Methodological Answer : Detection typically involves mass spectrometry (MS) with enzymatic digestion or isoaspartate-specific methyltransferase assays. High-performance liquid chromatography (HPLC) coupled with post-column derivatization is also widely used. Sensitivity depends on sample preparation (e.g., protein purification steps) and instrument calibration, while specificity requires controls such as synthetic this compound standards to rule out isomer interference . Comparative studies should follow a PICOT framework (Population: protein samples; Intervention: detection method; Comparison: alternative techniques; Outcome: sensitivity/specificity metrics; Time: analysis duration) to ensure systematic evaluation .
Q. How do researchers mitigate sample degradation during this compound analysis in long-term protein stability studies?
- Methodological Answer : Protocols include flash-freezing samples at -80°C, using protease inhibitors, and minimizing freeze-thaw cycles. For longitudinal studies, staggered sampling timelines and parallel control groups (e.g., fresh vs. aged samples) are critical. Data should be validated via triplicate runs and statistical outlier removal, as outlined in reproducibility guidelines .
Q. What role does pH play in the formation kinetics of this compound, and how is this experimentally modeled?
- Methodological Answer : pH-dependent isomerization is studied using buffered solutions (e.g., phosphate buffers at pH 5.0–9.0) incubated at physiological temperatures (37°C). Kinetic models (e.g., Arrhenius plots) are applied to quantify activation energy. Experimental designs must include pH calibration checks and control groups without buffers to isolate pH effects .
Advanced Research Questions
Q. What experimental strategies address the low abundance of this compound in complex biological matrices like serum or tissue homogenates?
- Methodological Answer : Enrichment techniques such as immunoaffinity chromatography or click chemistry-based probes are prioritized. Researchers should employ spike-and-recovery experiments with isotopically labeled this compound to quantify extraction efficiency. Data normalization to total protein content and cross-validation with orthogonal methods (e.g., ELISA) are essential to reduce matrix interference .
Q. How can researchers resolve contradictions in reported half-lives of this compound formation under varying physiological conditions?
- Methodological Answer : Systematic reviews and meta-analyses should assess variables like temperature, ionic strength, and protein structure. Replication studies with standardized protocols (e.g., fixed incubation times, controlled humidity) are recommended. Contradictions may arise from differing model systems (e.g., in vitro vs. in vivo), necessitating explicit documentation of experimental conditions in public datasets for cross-study validation .
Q. What computational tools are available to predict this compound hotspots in protein structures, and how are they validated experimentally?
- Methodological Answer : Tools like molecular dynamics simulations (e.g., GROMACS) or machine learning models (e.g., random forests trained on crystallography data) identify high-risk asparagine residues. Validation requires site-directed mutagenesis followed by MS detection of isoaspartate. Researchers must report false-positive rates and compare predictions against empirical databases like PDBe .
Methodological Frameworks for Data Analysis
Q. How should researchers design a longitudinal study to track age-dependent accumulation of this compound in human tissues?
- Methodological Answer : A P-E/I-C-O framework is recommended:
- Population : Human tissue cohorts (e.g., stratified by age).
- Exposure : Time-dependent isoaspartate levels.
- Comparison : Age-matched controls with minimal oxidative stress markers.
- Outcome : Correlation coefficients between isoaspartate and aging biomarkers (e.g., telomere length).
- Time : Multi-decadal sampling with annual intervals.
Data must adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound-induced protein misfolding?
- Methodological Answer : Non-linear regression models (e.g., sigmoidal curves) quantify EC50 values. Bootstrapping or Monte Carlo simulations address small sample sizes. Researchers should predefine significance thresholds (e.g., p < 0.01) and correct for multiple comparisons using Benjamini-Hochberg adjustments. Raw data must be archived with metadata describing instrument parameters .
Tables for Comparative Analysis
| Method | Sensitivity (LOD) | Specificity | Throughput | Key Limitations |
|---|---|---|---|---|
| Mass Spectrometry | 0.1 pmol | High | Low | Requires expert data interpretation |
| Enzymatic Assay | 1 pmol | Moderate | High | Cross-reactivity with D-isomers |
| HPLC with Derivatization | 10 pmol | Low | Medium | Long run times, column degradation |
Table 1. Comparison of this compound detection methods. Adapted from reproducibility standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
